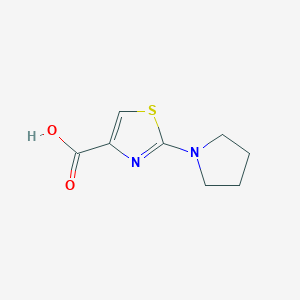

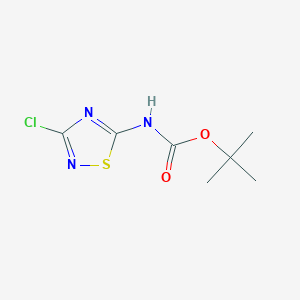

tert-butyl N-(3-chloro-1,2,4-thiadiazol-5-yl)carbamate

Vue d'ensemble

Description

“tert-butyl N-(3-chloro-1,2,4-thiadiazol-5-yl)carbamate” is a chemical compound with the CAS number 1105712-14-8. It has a molecular weight of 235.69 and its IUPAC name is tert-butyl (3-chloro-1,2,4-thiadiazol-5-yl)carbamate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10ClN3O2S/c1-7(2,3)13-6(12)10-5-9-4(8)11-14-5/h1-3H3,(H,9,10,11,12). This code provides a specific representation of the molecule’s structure .Applications De Recherche Scientifique

Structural and Synthetic Insights

A New Precursor of 1,3,4-Thiadiazolesulfonamides : The study introduces tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5carbamate as a precursor in the synthesis of sulfonamides, highlighting its structural characteristics and the interaction between the sulfonyl group and the thiadiazole ring (Pedregosa et al., 1996).

Carbamate Derivatives and Hydrogen Bonding : This research elaborates on two carbamate derivatives, analyzing their crystal structure and hydrogen bonding patterns, which are essential for understanding molecular assembly and interactions (Das et al., 2016).

Applications in Material Science

- Luminescent Materials : A study presents donor-acceptor-donor compounds containing carbazole donors and various acceptors for potential use in OLEDs, showcasing how structural modifications impact photoluminescence and electronic properties (Rybakiewicz et al., 2020).

Insecticidal Activities

- Synthesis and Insecticidal Activity : This paper reports on the synthesis of N-tert-butyl-N,N'-diacylhydrazines containing 1,2,3-thiadiazoles, demonstrating their effectiveness as environmentally benign pest regulators with potent insecticidal activities (Wang et al., 2011).

Novel Synthetic Methodologies

- α-Aminated Methyllithium : The research outlines a catalyzed lithiation of N-(chloromethyl) carbamate, providing a pathway to functionalized carbamates and subsequent synthesis of 1,2-diols, illustrating an innovative approach to molecular synthesis (Ortiz et al., 1999).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H312, and H332, which indicate that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mécanisme D'action

Target of Action

The primary targets of tert-butyl N-(3-chloro-1,2,4-thiadiazol-5-yl)carbamate are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets .

Mode of Action

It is known that the compound can participate in various chemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the compound, which may influence its interaction with its targets .

Biochemical Pathways

It is known that the compound can participate in reactions at the benzylic position, which can be resonance stabilized . This suggests that the compound may interact with biochemical pathways involving aromatic compounds .

Pharmacokinetics

It is known that tert-butyl compounds are poorly absorbed through the skin but rapidly absorbed if inhaled or ingested . This suggests that the bioavailability of tert-butyl N-(3-chloro-1,2,4-thiadiazol-5-yl)carbamate may be influenced by the route of administration .

Action Environment

Environmental factors can influence the action, efficacy, and stability of tert-butyl N-(3-chloro-1,2,4-thiadiazol-5-yl)carbamate. For instance, the compound is known to be stable at temperatures between 2 and 8 degrees Celsius . Therefore, temperature and other environmental conditions may affect the compound’s stability and efficacy .

Propriétés

IUPAC Name |

tert-butyl N-(3-chloro-1,2,4-thiadiazol-5-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3O2S/c1-7(2,3)13-6(12)10-5-9-4(8)11-14-5/h1-3H3,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKOAFAZCVLVBTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC(=NS1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

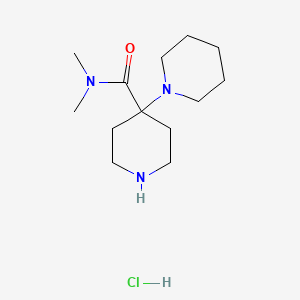

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(Dimethylamino)ethyl]-N-(2-thienylmethyl)propane-1,3-diamine](/img/structure/B1532263.png)

![methyl 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B1532278.png)